molecular formula C9H11BrN2 B2381663 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 1537332-61-8

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B2381663
CAS No.: 1537332-61-8
M. Wt: 227.105
InChI Key: VVZQXMYAWHHQMB-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the bromination of a suitable precursor under controlled conditions. One common method involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. By enhancing the inhibitory effects of GABA, the compound may exert anxiolytic, sedative, and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
  • 8-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
  • 8-Iodo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Uniqueness

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Compared to its fluorinated, chlorinated, or iodinated counterparts, the bromine atom may confer different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZQXMYAWHHQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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